Vanilol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

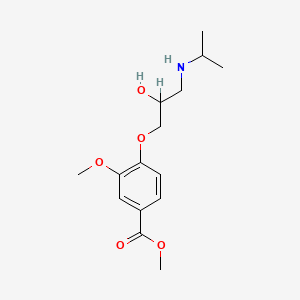

Structure

3D Structure

属性

CAS 编号 |

78100-57-9 |

|---|---|

分子式 |

C15H23NO5 |

分子量 |

297.35 g/mol |

IUPAC 名称 |

methyl 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-methoxybenzoate |

InChI |

InChI=1S/C15H23NO5/c1-10(2)16-8-12(17)9-21-13-6-5-11(15(18)20-4)7-14(13)19-3/h5-7,10,12,16-17H,8-9H2,1-4H3 |

InChI 键 |

MKDCAESMSRQHIN-UHFFFAOYSA-N |

SMILES |

CC(C)NCC(COC1=C(C=C(C=C1)C(=O)OC)OC)O |

规范 SMILES |

CC(C)NCC(COC1=C(C=C(C=C1)C(=O)OC)OC)O |

同义词 |

1-(2-methoxy-4-methoxycarbonyl-1-phenoxy)-3-isopropylamino-2-propanol vanilol |

产品来源 |

United States |

Foundational & Exploratory

Vanillin from Lignin: A Technical Guide to Synthesis

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Vanillin, a primary component of vanilla flavor, is a widely used aromatic compound in the food, pharmaceutical, and fragrance industries. While traditionally extracted from vanilla beans, the majority of vanillin is produced synthetically. Lignin, an abundant and renewable biopolymer, presents a sustainable alternative to petrochemical-based precursors for vanillin synthesis. This technical guide provides a comprehensive overview of the core methodologies for producing vanillin from lignin, focusing on alkaline oxidation, enzymatic conversion, and microbial fermentation.

Alkaline Oxidation of Lignin

Alkaline oxidation is the most established industrial method for vanillin production from lignin, particularly from lignosulfonates, a byproduct of the sulfite pulping process.[1][2] This process involves the oxidative depolymerization of lignin in an alkaline environment, typically using oxygen or air as the oxidant and often employing metal catalysts.[2][3]

Experimental Protocol: Alkaline Oxidation of Lignosulfonates

This protocol is a generalized representation based on common industrial practices.

Materials:

-

Lignosulfonate solution

-

Sodium hydroxide (NaOH)

-

Copper (II) sulfate (CuSO4) or other suitable catalyst

-

Oxygen or air source

-

Acid for precipitation (e.g., sulfuric acid, carbon dioxide)

-

Solvent for extraction (e.g., toluene, benzene)

-

Sodium bisulfite for purification

Procedure:

-

Reaction Mixture Preparation: Prepare an aqueous solution of lignosulfonates and sodium hydroxide to create a highly alkaline environment (pH > 12).[4][5]

-

Catalyst Addition: Introduce a metal catalyst, such as copper sulfate, to the reaction mixture.[2][6]

-

Oxidation Reaction: Heat the mixture to a high temperature (typically 100-200°C) and pressurize with an oxygen source (up to 10 bar) in a suitable reactor.[5] Maintain these conditions for a specific reaction time (e.g., 70-90 minutes).

-

Lignin Precipitation: After the reaction, cool the mixture and acidify it to precipitate the remaining high-molecular-weight lignin.[7]

-

Extraction: Separate the precipitated lignin and extract the vanillin from the aqueous solution using an organic solvent like toluene.[7]

-

Purification: The vanillin is then typically purified through a series of steps, which may include bisulfite extraction and subsequent crystallization to achieve the desired purity.[8]

Quantitative Data: Alkaline Oxidation

| Lignin Source | Catalyst | Oxidant | Temperature (°C) | Pressure (bar) | Reaction Time (min) | Vanillin Yield (wt%) | Reference |

| Lignosulfonates | Copper (II) | Oxygen/Air | 100-200 | up to 10 | - | 5-10 | [2][5] |

| Pine Kraft Lignin | CuSO4 and Fe2(SO4)3 | Oxygen | 150 | - | < 200 | ~1.8 (39.6% on NBO) | [9] |

| Pinus eldarica Kraft Lignin | - | Oxygen | - | - | - | 4.2 | [10] |

| Pinus eldarica Kraft Lignin | - | Nitrobenzene | 170 | - | 180 | 1.2 - 3.9 | [10][11] |

| Kraft Lignin | CuO/Al2O3 | - | 100-320 | - | - | - | [6] |

NBO: Nitrobenzene Oxidation

Enzymatic Conversion of Lignin

Enzymatic methods offer a milder and more selective approach to lignin depolymerization for vanillin production.[3] Laccases, in combination with mediator compounds, are commonly employed to overcome the recalcitrance of non-phenolic lignin units.[7][12]

Experimental Protocol: Laccase-Mediator System (LMS) for Vanillin Synthesis

This protocol outlines a general procedure for the enzymatic treatment of lignin.

Materials:

-

Kraft Lignin

-

Laccase (e.g., from Trametes versicolor or Myceliophthora thermophila)

-

Mediator (e.g., ABTS, HBT, or methyl syringate)

-

Sodium phosphate buffer (pH 4)

-

Sodium azide (to stop the reaction)

Procedure:

-

Reaction Setup: Dissolve lignin and the mediator in a sodium phosphate buffer.

-

Enzyme Addition: Add the laccase enzyme to the mixture to initiate the reaction. A typical enzyme loading could be 0.1 U/mL.[7][12]

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 40°C) with agitation.[7][12]

-

Reaction Termination: After the desired incubation time, stop the reaction by adding a laccase inhibitor such as sodium azide.[7][12]

-

Product Analysis: Analyze the reaction mixture for vanillin and other phenolic compounds using techniques like HPLC or GC-MS.

Quantitative Data: Enzymatic Conversion

| Lignin Type | Enzyme | Mediator | Incubation Time | Vanillin/Phenolic Products | Reference |

| Alkali Lignin | Laccase from Trametes versicolor | Methyl Syringate | - | 3-hydroxy-4-methoxy-benzaldehyde (34.7 wt% relative yield) | [13] |

| Kraft Lignin | Laccase from Bacillus licheniformis | TEMPO | 2 h | Vanillin isolated | [14] |

Microbial Fermentation

Microbial fermentation presents a promising biotechnological route for converting lignin-derived compounds into vanillin.[15] This often involves a two-step process: the liberation of ferulic acid from the lignin structure, followed by its biotransformation into vanillin by specific microorganisms.[15][16]

Key Microorganisms and Pathways

Several microorganisms have been identified and engineered for vanillin production, including:

-

Pseudomonas fluorescens : This bacterium can metabolize ferulic acid to vanillin through a CoA-dependent pathway.[1][17][18]

-

Rhodococcus jostii : Engineered strains of this bacterium can accumulate vanillin from lignocellulose.[19][20][21]

-

Aspergillus niger : This fungus is effective in converting ferulic acid to vanillic acid, a precursor to vanillin.[22][23]

-

Pycnoporus cinnabarinus : This white-rot fungus can reduce vanillic acid to vanillin.[22][24][25]

The primary metabolic route involves the conversion of ferulic acid, which is structurally similar to vanillin.

Experimental Protocol: Two-Step Bioconversion of Ferulic Acid to Vanillin

This protocol combines the use of Aspergillus niger and Pycnoporus cinnabarinus.[22]

Step 1: Ferulic Acid to Vanillic Acid with Aspergillus niger

-

Cultivation: Culture A. niger in a suitable medium containing ferulic acid as the precursor.

-

Biotransformation: Allow the fungus to transform ferulic acid into vanillic acid. This process can achieve high molar yields.[22]

-

Harvesting: After the transformation is complete, harvest the culture medium containing vanillic acid.

Step 2: Vanillic Acid to Vanillin with Pycnoporus cinnabarinus

-

Inoculation: Inoculate a culture of P. cinnabarinus with the vanillic acid-enriched medium from Step 1.

-

Bioconversion: P. cinnabarinus reduces the vanillic acid to vanillin.

-

Product Recovery: Extract and purify the vanillin from the fermentation broth. The addition of a resin like Amberlite XAD-2 can improve the yield by adsorbing the produced vanillin.[25]

Quantitative Data: Microbial Fermentation

| Microorganism(s) | Precursor | Vanillin Yield | Molar Yield (%) | Reference |

| Aspergillus niger & Pycnoporus cinnabarinus | Ferulic Acid | 237 mg/L | 22 | [22] |

| Aspergillus niger & Pycnoporus cinnabarinus (with glucose & resin) | Ferulic Acid from Rice Bran Oil | 2.8 g/L | - | [23] |

| Rhodococcus jostii RHA1 (gene deletion mutant) | Wheat Straw Lignocellulose | 96 mg/L | - | [19][21] |

| Pseudomonas fluorescens (engineered) | Ferulic Acid | 8.41 mM | - | [26] |

| Bacillus aryabhattai | Ferulic Acid from Coconut Coir | 640.96 mg/L | - | [27] |

Visualizing the Processes

Experimental Workflows

Caption: Alkaline Oxidation Workflow for Vanillin Synthesis.

Caption: Enzymatic Conversion Workflow using Laccase-Mediator System.

Caption: Two-Step Microbial Fermentation Workflow for Vanillin Production.

Signaling Pathway

Caption: Metabolic Pathway of Ferulic Acid to Vanillin in Pseudomonas.

References

- 1. Metabolism of ferulic acid via vanillin using a novel CoA-dependent pathway in a newly-isolated strain of Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lignincorp.com [lignincorp.com]

- 3. Vanillin Production from Lignin via Enzymatic or Chemical Conversion - BioBiz [biobiz.in]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. ph01.tci-thaijo.org [ph01.tci-thaijo.org]

- 7. Laccase/Mediator Systems: Their Reactivity toward Phenolic Lignin Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microbial Production of Biovanillin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetics of Vanillin and Vanillic Acid Production from Pine Kraft Lignin | MDPI [mdpi.com]

- 10. ijfas.com [ijfas.com]

- 11. research.article2submit.com [research.article2submit.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Laccase–natural mediator systems for “green” synthesis of phenolic monomers from alkali lignin - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. From Waste to Value: Recent Insights into Producing Vanillin from Lignin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. Metabolism of ferulic acid via vanillin using a novel CoA-dependent pathway in a newly-isolated strain of Pseudomonas fluorescens. | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. eltislab.com [eltislab.com]

- 21. researchgate.net [researchgate.net]

- 22. A two-step bioconversion process for vanillin production from ferulic acid combining Aspergillus niger and Pycnoporus cinnabarinus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Production of vanillin from waste residue of rice bran oil by Aspergillus niger and Pycnoporus cinnabarinus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. perso.uclouvain.be [perso.uclouvain.be]

- 25. A comprehensive review of eclectic approaches to the biological synthesis of vanillin and their application towards the food sector - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Metabolic engineering of Pseudomonas fluorescens for the production of vanillin from ferulic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

The Burgeoning Bio-potential of Vanillin and Its Derivatives: A Technical Guide

Introduction

Vanillin (4-hydroxy-3-methoxybenzaldehyde), a primary component of vanilla bean extract, is a widely utilized flavoring agent in the food, beverage, and pharmaceutical industries.[1][2] Beyond its characteristic aroma, vanillin and its synthetic derivatives have garnered significant attention from the scientific community for their diverse pharmacological activities.[1][3][4] Structural modifications of vanillin's core—containing aldehyde, hydroxyl, and ether functional groups—have yielded a plethora of derivatives with enhanced biological potencies.[1][5] This technical guide provides an in-depth overview of the in vitro biological activities of vanillin derivatives, focusing on their antioxidant, antimicrobial, anticancer, and enzyme inhibitory properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of key mechanisms and workflows.

Antioxidant Activity of Vanillin Derivatives

The phenolic hydroxyl group in vanillin and its derivatives is a key contributor to their antioxidant properties, enabling them to scavenge free radicals and mitigate oxidative stress, a key factor in numerous chronic diseases.[6] Various chemical modifications have been shown to significantly enhance this antioxidant capacity.

Quantitative Analysis of Antioxidant Capacity

The antioxidant activities of vanillin derivatives have been extensively evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the antioxidant potential, representing the concentration of a compound required to scavenge 50% of free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity. The following table summarizes the IC50 values of several vanillin derivatives from prominent antioxidant assays.

| Derivative | Assay | IC50 (µM) | Reference |

| Vanillin | DPPH | 810 µg/mL | [7] |

| Vanillyl acetate (E-1) | DPPH | 630 µg/mL | [7] |

| o-methoxy-p-methyl cyclohexan-1-ol (J-1) | DPPH | 590 µg/mL | [7] |

| 2a | DPPH | 16.67 | [8] |

| Vanillin-based pyrido-dipyrimidine A | DPPH | 81 µg/mL | [9] |

| Vanillin-based pyrido-dipyrimidine A | ABTS | 100 µg/mL | [9] |

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.

Experimental Protocols for Antioxidant Assays

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron or a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Procedure:

-

A solution of DPPH in methanol (typically 0.1 mM) is prepared.

-

Various concentrations of the test compound (vanillin derivative) are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.

-

A control solution (DPPH without the test compound) and a blank (methanol) are also measured.

-

The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[6]

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Procedure:

-

The FRAP reagent is prepared by mixing acetate buffer, a solution of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in HCl, and a solution of FeCl₃·6H₂O.

-

The test compound is added to the FRAP reagent.

-

The reaction mixture is incubated at 37°C.

-

The absorbance of the resulting blue-colored complex is measured at 593 nm.

-

A standard curve is generated using a known antioxidant, such as Trolox.

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

Procedure:

-

A fluorescent probe (e.g., fluorescein) is mixed with the test compound.

-

A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to initiate the reaction.

-

The fluorescence decay is monitored over time.

-

The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve.

Antimicrobial Activity of Vanillin Derivatives

Vanillin and its derivatives have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including bacteria and fungi.[1][3] Their mechanism of action often involves the disruption of the cytoplasmic membrane.[10]

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of vanillin derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11] The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[11]

| Derivative/Compound | Microorganism | MIC (µg/mL) | Reference |

| Vanillin | Escherichia coli strains | 1250 | [11] |

| Vanillin | Salmonella strains | 1250-2500 | [11] |

| Vanillin | MDR Staphylococcus aureus ATCC43300 | 2500 | [11] |

| Vanillin 1,2,3-triazole derivatives | Various fungi | 32 to >512 | [12] |

| o-vanillin | Cryptococcus neoformans | 4 | [13] |

| o-ethyl vanillin | Cryptococcus neoformans | 4 | [13] |

| Vanillic acid | Staphylococcus sp. | - (Inhibition zone: 22.67 mm) | [14] |

| Vanillyl alcohol | Alternaria alternata | - (Inhibition zone: 20.00 mm) | [14] |

Experimental Protocol for Antimicrobial Susceptibility Testing

This is a common method used to determine the MIC of an antimicrobial agent.[11]

Procedure:

-

A serial two-fold dilution of the vanillin derivative is prepared in a liquid growth medium in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the test microorganism.

-

Positive (microorganism without the test compound) and negative (medium only) controls are included.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 16-18 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[11]

Anticancer Activity of Vanillin Derivatives

Emerging research highlights the potential of vanillin derivatives as anticancer agents, demonstrating cytotoxic activity against various cancer cell lines.[4][5][15] Their mechanisms of action are multifaceted, often involving the induction of apoptosis (programmed cell death) and interference with key cellular signaling pathways.[5][16]

Quantitative Analysis of Anticancer Activity

The in vitro anticancer activity is often expressed as the IC50 value, which represents the concentration of the compound that inhibits the growth of cancer cells by 50%.

| Derivative | Cell Line | IC50 (µg/mL) | Reference |

| Vanillin hydrazone (Van2) | MDA-MB-231 (Breast Cancer) | < 50 (viability reduced to <40%) | [17] |

Signaling Pathways in Anticancer Activity

Vanillin and its derivatives have been shown to induce apoptosis in cancer cells.[16] This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and DNA fragmentation. A key event in the apoptotic pathway is the depolarization of the mitochondrial membrane and the production of reactive oxygen species (ROS).[16]

Some vanillin derivatives have been found to suppress the growth of cancer cells by targeting the Wnt/β-catenin signaling pathway.[3] This pathway is crucial for cell proliferation, differentiation, and survival, and its dysregulation is implicated in many cancers.

Enzyme Inhibition

Vanillin derivatives have also been investigated as inhibitors of various enzymes, which can be a valuable strategy for the treatment of several diseases.

Quantitative Analysis of Enzyme Inhibition

| Derivative | Enzyme | IC50 (µM) | Reference |

| 2a | Butyrylcholinesterase (BuChE) | 0.27 | [8] |

| Vanillin hydrazone (Van1) | Acetylcholinesterase (AChE) | - (50% inhibition at 10 mg/mL) | [17] |

| Nitro vanillin analogue 4f | Anti-glycation | 95.0 | [18] |

| Nitro vanillin analogue 4a | Anti-glycation | 121 | [18] |

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Inhibitors of these enzymes are used in the management of Alzheimer's disease. Certain vanillin derivatives have shown potent and selective inhibition of BuChE.[8]

Conclusion

Vanillin and its derivatives represent a versatile and promising class of bioactive compounds with a wide range of in vitro biological activities. Their antioxidant, antimicrobial, anticancer, and enzyme-inhibiting properties, supported by a growing body of quantitative data, underscore their potential as lead compounds in drug discovery and development. The ability to readily modify the vanillin scaffold allows for the fine-tuning of their pharmacological profiles, opening up new avenues for the creation of novel therapeutics. Further research, particularly in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic potential of these compounds. This guide provides a foundational resource for researchers to navigate the expanding landscape of vanillin derivatives and their multifaceted biological activities.

References

- 1. jddtonline.info [jddtonline.info]

- 2. A Review on the Vanillin derivatives showing various Biological activities | Semantic Scholar [semanticscholar.org]

- 3. jddtonline.info [jddtonline.info]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. ijpp.edwiserinternational.com [ijpp.edwiserinternational.com]

- 8. Synthesis and in vitro evaluation of vanillin derivatives as multi-target therapeutics for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigation of the radical scavenging potential of vanillin-based pyrido-dipyrimidines: experimental and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. biochemjournal.com [biochemjournal.com]

- 15. mdpi.com [mdpi.com]

- 16. Evidence of vanillin binding to CAMKIV explains the anti-cancer mechanism in human hepatic carcinoma and neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and biological evaluation of novel vanillin-derived hydrazone compounds with antimicrobial, anticancer, and enzyme inhibition activities, along with molecular structure and drug-likeness assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scilit.com [scilit.com]

The Aromatic World of Vanillin Isomers: A Technical Guide to Their Discovery and Natural Sources

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, natural occurrence, and biosynthesis of vanillin and its isomers, isovanillin and ortho-vanillin. It provides a comprehensive overview of their significance, natural sources, and the analytical methodologies used for their extraction and quantification, serving as a valuable resource for professionals in research and drug development.

Introduction

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is the primary compound responsible for the characteristic flavor and aroma of vanilla.[1] First isolated in 1858 by Nicolas-Theodore Gobley, it has since become one of the most widely used flavoring agents globally.[2] Beyond its pleasant taste, vanillin and its isomers, isovanillin (3-hydroxy-4-methoxybenzaldehyde) and ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde), possess a range of biological activities that are of increasing interest to the scientific community. This guide delves into the natural world of these fascinating aromatic aldehydes.

Discovery and Natural Sources

While vanillin is famously extracted from the cured seed pods of the vanilla orchid, Vanilla planifolia, it is also found in other natural sources.[1][3] Its isomers, though less abundant, are also products of plant metabolism.

Vanillin: The most prominent natural source of vanillin is the vanilla bean, where it can constitute about 2% of the dry weight.[1] It exists in the green bean primarily as its glucoside, glucovanillin, which is then hydrolyzed by enzymes during the curing process to release the characteristic vanilla flavor.[1]

Isovanillin: This isomer has been identified in various plants, including Vanilla tahitensis, Bowdichia virgilioides, and Ficus erecta var. beecheyana.[4][5][6] While present in smaller quantities than vanillin, its unique biochemical properties make it a subject of scientific curiosity.

Ortho-vanillin: o-Vanillin is a naturally occurring compound found in the extracts and essential oils of various plants, including Vanilla planifolia and the fruit of the Korean pine (Pinus koraiensis).[7]

Quantitative Data on Natural Occurrence

The concentration of vanillin and its isomers varies significantly depending on the plant species, geographical origin, and processing methods. The following table summarizes available quantitative data.

| Compound | Natural Source | Concentration | References |

| Vanillin | Vanilla planifolia (cured beans) | 1.7 - 3.6% of dry matter | [4] |

| Vanilla tahitensis (cured beans) | 1.0 - 2.0% of dry matter | [4] | |

| Vanilla planifolia (commercial extract) | 51.1 - 137.1 mg/100 mL | [8] | |

| Isovanillin | Vanilla tahitensis | Detected, but not quantified | [4] |

| Ortho-vanillin | Pinus koraiensis (fruit) | Data not available | [7] |

Note: Specific quantitative data for isovanillin and ortho-vanillin in their natural sources is limited in the available literature.

Biosynthesis of Vanillin Isomers

The biosynthesis of vanillin in plants primarily follows the phenylpropanoid pathway. The pathways for its isomers are less understood but are believed to diverge from this central metabolic route.

Vanillin Biosynthesis

Vanillin can be synthesized in plants through multiple branches of the phenylpropanoid pathway. One of the major proposed routes starts with the amino acid L-phenylalanine. A series of enzymatic reactions convert L-phenylalanine to ferulic acid, a key intermediate. The final step involves the conversion of ferulic acid to vanillin, which can then be glucosylated to form glucovanillin for storage within the plant cell. The diagram below illustrates a simplified representation of this pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. A colorimetric assay for vanillin detection by determination of the luminescence of o-toluidine condensates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. researchgate.net [researchgate.net]

- 5. Microwave- and ultrasound-assisted extraction of vanillin and its quantification by high-performance liquid chromatography in Vanilla planifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

Physical and chemical properties of D-Valinol

An In-depth Technical Guide to the Physical and Chemical Properties of D-Valinol

Introduction

D-Valinol, systematically known as (2R)-2-amino-3-methylbutan-1-ol, is a chiral amino alcohol derived from the D-enantiomer of the amino acid valine. It serves as a crucial and versatile building block in modern organic and medicinal chemistry. Its bifunctional nature, possessing both a primary amine and a primary alcohol, combined with a defined stereocenter, makes it an invaluable chiral auxiliary and intermediate in the asymmetric synthesis of pharmaceuticals, agrochemicals, and other enantiomerically pure compounds.[1] This guide provides a comprehensive overview of the core physical and chemical properties of D-Valinol, detailed experimental protocols for their determination, and relevant safety information, tailored for researchers, scientists, and professionals in drug development.

General and Structural Information

D-Valinol is identified by several names and registry numbers. Its fundamental structural and identifying information is summarized below.

| Identifier | Value |

| IUPAC Name | (2R)-2-amino-3-methylbutan-1-ol[2] |

| Synonyms | (R)-(-)-2-Amino-3-methyl-1-butanol, (R)-Valinol, D-2-Amino-3-methyl-1-butanol[1][2][3] |

| CAS Number | 4276-09-9[1][2][4] |

| Molecular Formula | C₅H₁₃NO[1][2][4] |

| Molecular Weight | 103.16 g/mol [2][5] |

| SMILES | CC(C)--INVALID-LINK--CO |

| InChI Key | NWYYWIJOWOLJNR-YFKPBYRVSA-N[2] |

Physical Properties

The physical state and solubility of D-Valinol are critical for its handling, storage, and application in various reaction conditions. The key physical properties are presented in the table below.

| Property | Value | Conditions / Notes |

| Appearance | White crystals or colorless to pale yellow transparent liquid.[1][6] | The physical state is dependent on ambient temperature due to its low melting point. |

| Melting Point | 32-36 °C[1] | Other sources report ranges of 30-34 °C[7] and 35-36 °C. |

| Boiling Point | 189-190 °C[7] | At atmospheric pressure. |

| Density | 0.926 g/mL[7] | At 25 °C. |

| Solubility | Very soluble in water.[6][7] | Also reported as soluble in ethanol and ether. |

| Optical Rotation | [α] = -15° to -16° | c=10 in Ethanol, at 25 °C, D line (589 nm).[1] |

| [α] = -17° | c=1 in Chloroform, at 20 °C, D line (589 nm). | |

| [α] = +10° | c=10 in H₂O, at 25 °C, D line (589 nm). |

Chemical Properties and Synthesis

D-Valinol's chemical reactivity is governed by its amino and hydroxyl functional groups. It is primarily utilized as a chiral auxiliary or a precursor for synthesizing more complex chiral molecules.

Key Reactivity:

-

Chiral Auxiliary: The stereocenter adjacent to the functional groups allows for stereoselective control in reactions, making it a valuable tool in asymmetric synthesis.[1]

-

Ligand Formation: The amine and alcohol groups can coordinate with metal centers, enabling its use in the preparation of chiral catalysts.

-

Functional Group Derivatization: The amine can be acylated, alkylated, or used in imine formation, while the alcohol can be esterified, etherified, or oxidized.

Synthesis: D-Valinol is commonly synthesized by the reduction of the carboxylic acid group of its parent amino acid, D-valine. This is typically achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or a sodium borohydride/iodine mixture.[7]

Caption: General synthesis pathway of D-Valinol from D-Valine via reduction.

Experimental Protocols

Accurate determination of physical properties is essential for quality control and research applications. The following sections detail standard laboratory protocols for key measurements.

Determination of Melting Point

This protocol describes the capillary method, suitable for small sample quantities.

Apparatus:

-

Melting point apparatus (e.g., MelTemp)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the D-Valinol sample is a dry, fine powder. If it consists of larger crystals, gently grind them using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the sample powder, forcing a small amount of the solid in. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down. Repeat until a sample column of 2-3 mm is achieved.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Measurement:

-

Set the apparatus to heat rapidly to a temperature approximately 10-15 °C below the expected melting point (32-36 °C).

-

Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting range.

-

Determination of Boiling Point (Micro-Reflux Method)

This method is ideal for determining the boiling point of small liquid volumes.

Caption: Workflow for micro-reflux boiling point determination.

Procedure:

-

Sample Preparation: Add approximately 0.5 mL of liquid D-Valinol into a small test tube. Add a small magnetic stir bar for smooth boiling.

-

Apparatus Setup: Clamp the test tube in a heating block on a stirrer/hotplate. Suspend a thermometer inside the test tube so that the bulb is about 1 cm above the liquid's surface.[8]

-

Heating: Turn on the stirrer to a low setting. Begin heating the block gently.

-

Observation: Watch for the liquid to boil and for a ring of condensing vapor (refluxing liquid) to form on the inner wall of the test tube.[8]

-

Measurement: Adjust the thermometer's height so the bulb is level with the vapor-condensation ring. The temperature will stabilize at this point. Record this stable temperature as the boiling point.[8]

-

Shutdown: Turn off the heat and allow the apparatus to cool completely before disassembling.

Measurement of Optical Rotation

This protocol outlines the use of a polarimeter to measure the specific rotation of D-Valinol.

Apparatus:

-

Polarimeter

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

-

Polarimeter cell (e.g., 1 dm)

-

Appropriate solvent (e.g., ethanol, water)

Procedure:

-

Solution Preparation:

-

Accurately weigh a specific amount of D-Valinol. For a concentration (c) of 10 in ethanol, this corresponds to 1.0 g of D-Valinol per 10 mL of solution (c = g/100mL).

-

Quantitatively transfer the weighed sample to a 10 mL volumetric flask.

-

Dissolve the sample in a small amount of the chosen solvent (e.g., ethanol).

-

Carefully add more solvent until the bottom of the meniscus reaches the calibration mark.

-

Stopper the flask and invert it several times to ensure a homogeneous solution.

-

-

Polarimeter Calibration: Calibrate the polarimeter by filling the cell with the pure solvent (blank) and setting the reading to zero.

-

Sample Measurement:

-

Rinse the polarimeter cell with a small amount of the prepared D-Valinol solution, then fill the cell completely, ensuring no air bubbles are trapped in the light path.

-

Place the filled cell in the polarimeter.

-

Record the observed rotation (α) at the specified temperature (e.g., 25 °C) and wavelength (D-line, 589 nm).

-

-

Calculation of Specific Rotation [α]:

-

Use the formula: [α] = α / (l × c)

-

Where:

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

c is the concentration in g/mL.

-

-

Safety and Handling

D-Valinol requires careful handling due to its potential hazards. Adherence to standard laboratory safety practices is mandatory.

| Safety Aspect | Information |

| GHS Pictogram | GHS07 (Exclamation mark)[7] |

| Signal Word | Warning[7] |

| Hazard Statements | H315: Causes skin irritation.[7]H319: Causes serious eye irritation.[7]H335: May cause respiratory irritation.[7] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |

| Flash Point | 78 °C (172.4 °F) - closed cup |

| Storage | Store at 0-8 °C.[1] Keep in a cool, dry place.[6] Some suppliers recommend -20°C for long-term storage of the pure form.[5] |

| Personal Protective Equipment | Safety glasses, chemical-resistant gloves, lab coat. Use in a well-ventilated area or fume hood. |

D-Valinol is a foundational chiral building block with well-defined physical and chemical properties. Its low melting point, high solubility in common solvents, and distinct optical activity are key characteristics that dictate its use in synthetic chemistry. A thorough understanding of these properties, coupled with precise analytical methods and appropriate safety precautions, is essential for its effective and safe application in research and development, particularly in the creation of novel stereochemically-defined molecules for the pharmaceutical and agrochemical industries.

References

- 1. chemimpex.com [chemimpex.com]

- 2. D-Valinol | C5H13NO | CID 6950587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. chempep.com [chempep.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Page loading... [guidechem.com]

- 7. Valinol - Wikipedia [en.wikipedia.org]

- 8. uomus.edu.iq [uomus.edu.iq]

Vanillin's Antioxidant Mechanisms: A Technical Guide

Vanillin (4-hydroxy-3-methoxybenzaldehyde), a primary component of vanilla bean extract, is a widely used flavoring agent that also possesses significant antioxidant properties. Its protective effects against oxidative stress stem from a dual mechanism of action: direct scavenging of free radicals and modulation of endogenous antioxidant signaling pathways. This guide provides an in-depth look at these mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations for researchers in drug development and life sciences.

Direct Radical Scavenging Activity

Vanillin can directly neutralize various reactive oxygen species (ROS) through hydrogen atom or electron transfer from its phenolic hydroxyl group. However, its efficacy varies significantly depending on the type of radical and the assay used.

Studies have shown that vanillin's activity against the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation is particularly potent, in some cases stronger than the standard antioxidants ascorbic acid and Trolox.[1][2] This enhanced activity is attributed to a self-dimerization mechanism that increases its reaction stoichiometry with ABTS and AAPH-derived radicals.[1][2][3]

Conversely, its ability to scavenge the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical is comparatively weak.[1][3] At a concentration of 1 mM, vanillin exhibited only 22.9% DPPH radical scavenging activity.[4][5] The reaction rate constant for vanillin with DPPH is 1.7 ± 0.1 M⁻¹s⁻¹, significantly lower than that of Trolox (360.2 ± 10.1 M⁻¹s⁻¹).[4][5]

Table 1: Quantitative Radical Scavenging Activity of Vanillin

| Assay | Metric | Result | Reference Compound | Reference |

| DPPH Scavenging | % Inhibition (at 1 mM) | 22.9% | - | [4][5] |

| DPPH Scavenging | Rate Constant | 1.7 ± 0.1 M⁻¹s⁻¹ | Trolox: 360.2 ± 10.1 M⁻¹s⁻¹ | [4][5] |

| ABTS Scavenging | IC50 | 16.25 µM | - | [3] |

| ABTS Scavenging | Activity Comparison | Stronger than Ascorbic Acid & Trolox | Ascorbic Acid, Trolox | [1][2] |

| Superoxide Scavenging | IC50 | 2,945 ± 247 µM | - | [3] |

| ORAC Assay | Activity Comparison | Much stronger than Ascorbic Acid & Trolox | Ascorbic Acid, Trolox | [1][2] |

Modulation of Cellular Antioxidant Pathways

Beyond direct scavenging, vanillin exerts significant antioxidant effects by modulating key signaling pathways that control the expression of cytoprotective genes.

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the cellular antioxidant response.[6][7] Under normal conditions, Keap1 targets Nrf2 for degradation.[8][9] In the presence of oxidative stress or electrophilic compounds, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), driving the transcription of numerous protective genes.[9][10][11]

Vanillin has been shown to activate this pathway. In a study on cisplatin-induced nephrotoxicity in rats, prophylactic administration of vanillin (100 mg/kg) upregulated the expression of Nrf2 and its downstream target, Heme Oxygenase-1 (HO-1).[12][13] This activation contributes to the reduction of oxidative damage and inflammation.[12][13]

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is closely linked to cellular responses to oxidative stress and can influence apoptosis.[14] Vanillin has been shown to modulate MAPK pathways, including ERK1/2, p38, and JNK, particularly in the context of neuroprotection.

In a model of doxorubicin-induced cardiotoxicity, vanillin treatment decreased the phosphorylation of ERK1/2, a downstream effect of its ability to reduce ROS production.[14] Similarly, in a neurotoxicity model using rotenone, pretreatment with vanillin (100 nM) attenuated the upregulation of p38 and JNK-MAPK pathway proteins, thereby reducing mitochondrial dysfunction and apoptosis.[15][16]

A key outcome of vanillin's activity on signaling pathways is the increased production of endogenous antioxidant enzymes. In various in vivo models of toxicity (e.g., induced by carbon tetrachloride, maneb, or potassium bromate), vanillin treatment restored the activities of key enzymes.[3][17][18]

Table 2: Effect of Vanillin on Endogenous Antioxidant Enzyme Activity in vivo

| Toxin Model | Organ | Vanillin Dose | Effect on Enzyme Levels | Reference |

| Carbon Tetrachloride | Liver | 150 mg/kg | Increased Catalase and SOD activity | [3][18] |

| Maneb | Liver | 50 mg/kg | Modulated SOD, Catalase, and GPx | [17] |

| Potassium Bromate | Kidney | 100 mg/kg/day | Reversed antioxidant enzyme activities | [3] |

| Chronic Stress | Testes | 150 mg/kg | Increased Catalase and Nrf2 levels | [19] |

Experimental Protocols

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

-

Preparation of Reagents:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.

-

Prepare various concentrations of vanillin in methanol.

-

-

Assay Procedure:

-

In a 96-well plate or cuvette, mix a fixed volume of the DPPH solution (e.g., 100 µL) with an equal volume of the vanillin solution at different concentrations.

-

Include a control (methanol instead of vanillin) and a blank (methanol instead of DPPH).

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Calculation:

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The IC50 value (the concentration required to scavenge 50% of DPPH radicals) can be determined by plotting scavenging percentage against vanillin concentration.

-

This protocol describes a general workflow for evaluating the cytoprotective effects of vanillin against an induced oxidative insult in a cell culture model (e.g., H9c2 cardiomyocytes or SH-SY5Y neuroblastoma cells).[14][15][20]

-

Cell Culture:

-

Culture cells (e.g., HaCaT keratinocytes) in appropriate media and conditions until they reach ~80% confluency.

-

-

Pre-treatment:

-

Induction of Oxidative Stress:

-

Endpoint Analysis:

-

Cell Viability: Assess using assays like MTT or Trypan Blue exclusion.[14]

-

ROS Measurement: Quantify intracellular ROS levels using fluorescent probes like DCFH-DA.[14]

-

Apoptosis: Measure markers like caspase-3 activation or PARP cleavage via Western blot or specific activity assays.[14]

-

Protein Expression/Phosphorylation: Analyze key proteins in signaling pathways (e.g., Nrf2, HO-1, p-ERK) using Western blot.[12][14]

-

Conclusion

Vanillin employs a multifaceted mechanism to combat oxidative stress. Its activity is not limited to direct radical scavenging, where its effectiveness is highly dependent on the specific radical species. More significantly, vanillin modulates crucial intracellular signaling pathways, primarily the Keap1-Nrf2-ARE axis, to bolster endogenous antioxidant defenses. It also mitigates stress-activated pro-apoptotic pathways like MAPK. This dual action—directly neutralizing immediate threats and upregulating the cell's own protective machinery—makes vanillin a compound of significant interest for therapeutic strategies aimed at mitigating conditions rooted in oxidative damage.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Overview of the Role of Vanillin on Redox Status and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Free radical scavenging activity of vanillin and o-vanillin using 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. [PDF] Dietary Regulation of Keap1/Nrf2/ARE Pathway: Focus on Plant-Derived Compounds and Trace Minerals | Semantic Scholar [semanticscholar.org]

- 8. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modulation of NADPH oxidase and Nrf2/HO-1 pathway by vanillin in cisplatin-induced nephrotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Vanillin Prevents Doxorubicin-Induced Apoptosis and Oxidative Stress in Rat H9c2 Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neurosupportive Role of Vanillin, a Natural Phenolic Compound, on Rotenone Induced Neurotoxicity in SH-SY5Y Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Overview of the Role of Vanillin in Neurodegenerative Diseases and Neuropathophysiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Beneficial role of vanillin, a polyphenolic flavoring agent, on maneb-induced oxidative stress, DNA damage, and liver histological changes in Swiss albino mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Evaluation of the antioxidant, anti-inflammatory and hepatoprotective properties of vanillin in carbon tetrachloride-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Possible protective effects of vanillin against stress-induced seminiferous tubule injury via modulation of Nrf2 and ZO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The radical scavenging activity of vanillin and its impact on the healing properties of wounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Pivotal Role of Valinol in Asymmetric Catalysis: A Technical Guide

Introduction

(S)-Valinol, a chiral amino alcohol derived from the natural amino acid L-valine, has emerged as a cornerstone in the field of asymmetric catalysis. Its rigid stereochemical structure, ready availability, and synthetic versatility make it an invaluable building block for a wide array of chiral ligands and catalysts. These valinol-derived entities have demonstrated exceptional efficacy in orchestrating a variety of stereoselective transformations, including enantioselective reductions of ketones, asymmetric aldol reactions, and Diels-Alder reactions. This technical guide provides an in-depth exploration of valinol's application in these key areas, offering detailed experimental protocols, quantitative data summaries, and mechanistic insights to researchers, scientists, and professionals in drug development.

Enantioselective Reduction of Ketones

One of the most significant applications of valinol in asymmetric catalysis is in the enantioselective reduction of prochiral ketones to chiral secondary alcohols. This transformation is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules where specific stereoisomers are required.

Valinol-Derived Oxazaborolidine Catalysts (CBS Reagents)

A prominent class of catalysts derived from valinol are the oxazaborolidines, famously known as Corey-Bakshi-Shibata (CBS) reagents. These catalysts, in conjunction with a stoichiometric reducing agent like borane, facilitate highly enantioselective reductions of a broad range of ketones.

Quantitative Data: Enantioselective Reduction of Ketones with Valinol-Borane Reagents

| Ketone Substrate | Valinol Derivative/Catalyst | Reducing Agent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| n-Propyl phenyl ketone | (S)-Valinol-borane | Borane | - | 65-73 | [1] |

| Acetophenone | (S)-Valinol-derived oxazaborolidine | Borane | >95 | 95 (R) | [2] |

| 4-Methoxyacetophenone | vol-UiO-Fe | (OEt)₂MeSiH | >99 | 99 | [3] |

| 1-Tetralone | vol-UiO-Fe | (OEt)₂MeSiH | >99 | 98 | [3] |

| 2-Chloroacetophenone | vol-UiO-Fe | (OEt)₂MeSiH | >99 | 99 | [3] |

Experimental Protocol: Asymmetric Reduction of n-Propyl Phenyl Ketone with (S)-Valinol-Borane Reagent

This protocol is adapted from the work of Itsuno et al.[1]

-

Preparation of the Reagent: In a flame-dried, nitrogen-purged flask, a solution of (S)-valinol (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) is cooled to -78 °C.

-

A solution of borane in THF (1.0 M, 2.0-3.0 mL, 2.0-3.0 mmol) is added dropwise to the (S)-valinol solution.

-

The reaction mixture is allowed to warm gradually. Hydrogen evolution is typically observed, starting around -60 °C and becoming more rapid at -30 °C. The mixture is stirred for 1 hour as it warms, allowing for the formation of the active amino-alkoxy-amine-borane species.

-

Reduction: The solution of the chiral reducing agent is re-cooled to -78 °C.

-

A solution of n-propyl phenyl ketone (0.5 mmol) in anhydrous THF (2 mL) is added dropwise to the reagent solution.

-

The reaction is stirred at -78 °C for a specified time (typically several hours, monitored by TLC).

-

Work-up: The reaction is quenched by the slow addition of 1 M HCl at -78 °C. The mixture is allowed to warm to room temperature.

-

The aqueous layer is extracted with diethyl ether (3 x 15 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess of the resulting (R)-1-phenylbutan-1-ol is determined by chiral HPLC or GC analysis.

Catalytic Cycle: CBS Reduction of a Ketone

The mechanism of the CBS reduction involves the formation of a complex between the oxazaborolidine catalyst, borane, and the ketone substrate. The chiral environment of the catalyst directs the hydride transfer from the borane to one face of the ketone, leading to the formation of a specific enantiomer of the alcohol.

References

- 1. Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Design and development of highly effective Lewis acid catalysts for enantioselective Diels-Alder reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

The Intricate Pathways of Vanillin Biosynthesis in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillin (4-hydroxy-3-methoxybenzaldehyde), the primary component of natural vanilla flavor, is one of the most popular and economically significant flavoring agents worldwide.[1][2] While synthetic vanillin dominates the market, the demand for natural vanillin, extracted from the cured pods of the orchid Vanilla planifolia, remains high due to its complex and superior flavor profile.[3] Understanding the intricate biosynthetic pathways of vanillin in plants is crucial for metabolic engineering efforts aimed at improving its production in both its natural host and alternative biological systems. This technical guide provides an in-depth exploration of the core biosynthetic routes, key enzymatic players, regulatory networks, and the experimental methodologies used to elucidate these processes.

Core Biosynthetic Pathways

The biosynthesis of vanillin in plants is a complex process that primarily originates from the phenylpropanoid pathway.[4] Several routes have been proposed and investigated, with the ferulate and benzoate pathways being the most prominent.[1][2]

The Phenylpropanoid Pathway to Ferulic Acid: The Primary Feeder Route

The journey to vanillin begins with the aromatic amino acid L-phenylalanine, which enters the phenylpropanoid pathway. A series of enzymatic reactions convert L-phenylalanine into key intermediates, ultimately leading to ferulic acid, a direct precursor to vanillin.[4][5]

The key enzymatic steps are:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to form cinnamic acid.[5]

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to produce p-coumaric acid.[5]

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[6]

-

Hydroxycinnamoyl-CoA:Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT): Transfers the p-coumaroyl group to shikimate or quinate.

-

p-Coumaroyl Shikimate/Quinate 3'-Hydroxylase (C3'H): Another cytochrome P450 enzyme that hydroxylates the p-coumaroyl moiety to a caffeoyl group.

-

Caffeoyl-CoA O-Methyltransferase (COMT): Methylates the 3'-hydroxyl group of the caffeoyl moiety to produce the feruloyl group.[7]

These steps lead to the formation of feruloyl-CoA, which can then be converted to ferulic acid.

Conversion of Ferulic Acid to Vanillin

The final step in the primary proposed pathway is the conversion of ferulic acid to vanillin. Recent studies have identified a key enzyme, Vanillin Synthase (VpVAN) , in Vanilla planifolia that directly catalyzes this conversion.[8][9] This hydratase/lyase type enzyme facilitates the shortening of the C3 side chain of ferulic acid to produce vanillin.[7]

The Benzoate Pathway: An Alternative Route

An alternative biosynthetic route, the benzoate pathway, has also been proposed.[1] This pathway diverges from the phenylpropanoid pathway at the level of p-coumaric acid. In this route, p-coumaric acid is first converted to 4-hydroxybenzaldehyde. Subsequent hydroxylation and methylation steps would then lead to vanillin.[1] However, the conversion of ferulic acid to vanillin is considered the major pathway in Vanilla planifolia.[8]

Quantitative Data on Metabolite Accumulation

The accumulation of vanillin and its precursors is tightly regulated during the development of the vanilla pod. The following tables summarize quantitative data from studies on Vanilla planifolia pod development, providing insights into the dynamics of the biosynthetic pathway.

Table 1: Concentration of Key Metabolites in the Ferulate Pathway during Vanilla planifolia Pod Development (µg/g Dry Weight) [5]

| Months After Pollination (MAP) | trans-Cinnamic Acid | p-Coumaric Acid |

| 1.5 | ~48 | ~27 |

| 2 | ~28 | - |

| 4 | Detected | - |

| 6 | - | ~134 |

| Harvest | - | ~60 |

Table 2: Concentration of Vanillin and its Glucoside during Vanilla planifolia Pod Development [1][2]

| Months After Pollination (MAP) | Vanillin (µg/mg Dry Weight) | Vanillin Glucoside (µg/mg Dry Weight) |

| 2 | Detected | - |

| 6 | Peak Concentration | Increasing |

| 8 | Declining | Highest Concentration |

Note: "-" indicates data not reported in the cited sources.

Experimental Protocols

Elucidating the vanillin biosynthetic pathway requires a combination of enzymatic, analytical, and molecular biology techniques.

Enzyme Activity Assays

1. Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This assay measures the enzymatic conversion of L-phenylalanine to trans-cinnamic acid, which absorbs light at 290 nm.

-

Protein Extraction:

-

Grind 0.5 g of plant tissue in liquid nitrogen.

-

Add 5 ml of ice-cold extraction buffer (0.1 M Tris-HCl pH 8.8, 5 mM EDTA, 1 mM PMSF, 0.05% w/v spermidine, and β-mercaptoethanol).

-

Add 80 mg of polyvinylpolypyrrolidone (PVPP) and stir for 5 minutes at 4°C.

-

Centrifuge at 16,000 x g for 20 minutes at 4°C.

-

Purify the supernatant using a Sephadex G-25 column.

-

-

Assay Reaction:

-

Mix 300 µl of the protein extract with 150 µl of L-phenylalanine solution.

-

Incubate at 37°C for 3 hours.

-

Measure the absorbance at 290 nm at regular intervals to monitor the formation of trans-cinnamic acid.[10]

-

2. Vanillin Synthase (VpVAN) Enzyme Assay

A definitive in-vitro assay protocol for VpVAN is not yet widely established. However, its activity has been demonstrated through coupled transcription/translation systems and heterologous expression.[8][9] The assay principle involves incubating the enzyme with its substrate, ferulic acid, and detecting the formation of vanillin using analytical techniques like LC-MS.

-

Reaction Mixture:

-

Combine purified VpVAN enzyme (from heterologous expression) with a buffered solution containing ferulic acid.

-

Incubate at an optimal temperature and pH.

-

Stop the reaction at different time points.

-

Extract the products with an organic solvent.

-

Analyze the extract for vanillin content using UPLC-MS/MS.[8]

-

Metabolite Analysis: UPLC-MS/MS

Ultra-performance liquid chromatography coupled with tandem mass spectrometry is a powerful technique for the separation and quantification of vanillin and its precursors.

-

Sample Preparation:

-

Grind 5 mg of dried and ground vanilla pod powder.

-

Extract with 980 µL of a solvent mixture (e.g., MeOH/ACN/Water 4:4:2).

-

Add an internal standard (e.g., Vanillin (Ring-13C6)).

-

Vortex for 5 minutes and centrifuge at 20,000 x g for 15 minutes at 4°C.

-

Filter the supernatant through a 0.20 μm nylon membrane syringe filter.[10]

-

-

Chromatographic Conditions (Example):

-

Column: Gemini 3 µm C18 110 Å (150 x 3 mm, 3 µm) at 40°C.[10]

-

Mobile Phase A: 0.1% formic acid in water.[10]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[10]

-

Flow Rate: 0.4 mL/min.[10]

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the compounds of interest.[10]

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI), often in negative mode for phenolic compounds.[5]

-

Detection: Multiple Reaction Monitoring (MRM) for targeted quantification of specific precursor-product ion transitions.

-

Gene Expression Analysis: qRT-PCR

Quantitative real-time PCR is used to measure the expression levels of genes encoding the biosynthetic enzymes.

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from plant tissues using a suitable kit.

-

Synthesize first-strand cDNA from the RNA template using reverse transcriptase.

-

-

qPCR Reaction:

-

Prepare a reaction mix containing cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).

-

Perform the PCR amplification in a real-time PCR cycler.

-

Monitor the fluorescence signal at each cycle to determine the cycle threshold (Ct) value.

-

-

Data Analysis:

-

Normalize the Ct values of the target genes to a reference gene (e.g., actin or tubulin).

-

Calculate the relative expression levels using the ΔΔCt method.

-

Table 3: Example Primer Sequences for qRT-PCR of Vanillin Biosynthesis Genes [4]

| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |

| 4CL1 | TCTTGACGGTTTCGACTTAC | GATTCTCTCCATCAACCTGT |

| 4CL2 | GAGCTGACTAATTCCGACGA | CATGATCACGACCGTTGCT |

| 4CL3 | ACGACAAGAAGCTCCCGAAA | TAGGATGACTCCCTTGGGCA |

| 4CL4 | TCGTCATGCTCTTGCTCCAT | TCGATGCACGCGATCCTCA |

Transcriptional Regulation of Vanillin Biosynthesis

The expression of genes in the phenylpropanoid pathway is under the control of a complex network of transcription factors, primarily from the NAC and MYB families.[11][12] These transcription factors act as master switches, regulating the entire pathway leading to the biosynthesis of various secondary metabolites, including the precursors of vanillin.

-

NAC Transcription Factors: Members of the NAC (NAM, ATAF1/2, CUC2) domain protein family, such as VND and NST proteins, are considered first-layer master switches that can activate the entire secondary cell wall biosynthetic program, which is intrinsically linked to the phenylpropanoid pathway.[11][13]

-

MYB Transcription Factors: Downstream of the NAC transcription factors, MYB proteins act as second-layer master switches.[12] For instance, MYB46 and MYB83 can activate the expression of downstream genes involved in the biosynthesis of lignin and other phenylpropanoids.[14] Specific MYB factors, like MYB58 and MYB63, are known to be transcriptional activators of lignin biosynthesis genes, including PAL, C4H, and 4CL.[12]

Conclusion

The biosynthesis of vanillin in plants is a multifaceted process involving a well-defined metabolic pathway fed by the general phenylpropanoid metabolism and regulated by a hierarchical network of transcription factors. While significant progress has been made in identifying the key enzymes and pathways, further research is needed to fully elucidate the regulatory mechanisms and to develop robust enzymatic assays for all the key steps. A deeper understanding of these intricate processes will be instrumental in the development of novel strategies for the sustainable and enhanced production of natural vanillin, catering to the growing demands of the flavor and fragrance industries and potentially uncovering new applications in drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 3. Vanillin accumulation by Vanilla planifolia: what do we think we know and what do we really know? [iris.univr.it]

- 4. peerj.com [peerj.com]

- 5. Unravelling Vanillin Biosynthesis: Integrative Transcriptomic and Metabolomic Insights into Pod Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Time-Series Metabolome and Transcriptome Analyses Reveal the Genetic Basis of Vanillin Biosynthesis in Vanilla - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Vanillin formation from ferulic acid in Vanilla planifolia is catalysed by a single enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Intracellular Localization of the Vanillin Biosynthetic Machinery in Pods of Vanilla planifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparative transcriptome profiling of vanilla (Vanilla planifolia) capsule development provides insights of vanillin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | NAC-MYB-based transcriptional regulation of secondary cell wall biosynthesis in land plants [frontiersin.org]

- 12. NAC and MYB Families and Lignin Biosynthesis-Related Members Identification and Expression Analysis in Melilotus albus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. frontiersin.org [frontiersin.org]

- 14. Functional Characterization of NAC and MYB Transcription Factors Involved in Regulation of Biomass Production in Switchgrass (Panicum virgatum) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Vanillin in Food Matrices by HPLC-UV

Introduction

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is the primary flavor component of vanilla and a widely used flavoring agent in the food, beverage, and pharmaceutical industries.[1][2][3][4] Its concentration is a key indicator of quality and authenticity in vanilla extracts and finished products. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust, reliable, and widely adopted method for the accurate quantification of vanillin in complex food matrices.[5] This method offers high separation efficiency, sensitivity, and rapid analysis times, making it suitable for routine quality control and regulatory compliance.[1][5][6][7] This application note provides a detailed protocol for the determination of vanillin in various food products using a reversed-phase HPLC-UV method.

Principle

The method involves the extraction of vanillin from the food matrix, followed by separation and quantification using a reversed-phase HPLC system. Samples are separated on a C18 column, and vanillin is detected by its UV absorbance, typically at a wavelength between 231 nm and 280 nm.[2][6][8][9] Quantification is achieved by comparing the peak area of vanillin in the sample to that of a known standard, using an external calibration curve. The method is designed to be specific, accurate, and precise for the analysis of vanillin in diverse food samples.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: An Agilent 1100/1260 series or equivalent, equipped with a vacuum degasser, quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).[1][10]

-

Chromatography Column: A C18 reversed-phase column (e.g., ZORBAX StableBond Aq, 4.6 x 250 mm, 5 µm; or Hypersil ODS, 100 x 4 mm, 3 µm).[1][8]

-

Reagents and Solvents:

-

Lab Equipment: Analytical balance, ultrasonic bath, vortex mixer, centrifuge, syringe filters (0.22 µm or 0.45 µm), volumetric flasks, and pipettes.

Standard Solution Preparation

-

Stock Standard Solution (1 mg/mL): Accurately weigh 100 mg of vanillin reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored in an amber bottle at 4°C.[6]

-

Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock standard solution with the mobile phase. These solutions are used to construct the calibration curve.

Sample Preparation Protocols

The sample preparation procedure varies depending on the food matrix. The goal is to extract vanillin efficiently while minimizing interferences.

A. Liquid Samples (e.g., Vanilla Extracts, Beverages)

-

Pipette a known volume (e.g., 250 µL) of the liquid sample into a 25 mL volumetric flask.[1]

-

Add methanol to the mark and sonicate for 10 minutes to ensure homogeneity.[1]

-

For concentrated extracts, a further 10-fold dilution with the mobile phase may be necessary.[1]

-

Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.[1]

B. Solid Samples (e.g., Powders, Biscuits, Cakes)

-

Weigh 1 g of the homogenized sample into a 100 mL volumetric flask.[1]

-

Add 100 mL of methanol and sonicate for 30 minutes to extract the vanillin.[1]

-

Allow the solution to cool to room temperature.

-

Filter the extract through a 0.22 µm syringe filter into an HPLC vial.[1] For samples like biscuits and cakes, recovery values between 94.41% and 103.18% have been reported with this approach.[10]

C. Semi-Solid & High-Fat Samples (e.g., Pastes, Ice Cream, Yogurt)

-

Weigh 1 g of the sample and sonicate with 10 mL of methanol for 10 minutes.[1]

-

For dairy products like ice cream, protein precipitation may be required. This can be achieved by adding an appropriate precipitating agent.[11]

-

Centrifuge the mixture to separate the solid components.

-

Dilute the supernatant as needed (e.g., 1 mL diluted to 25 mL with methanol).[1]

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

HPLC-UV Chromatographic Conditions

The following conditions provide a robust starting point for the analysis. Optimization may be required based on the specific instrument and column used.

| Parameter | Condition A (Methanol-based) | Condition B (Acetonitrile-based) |

| Column | C18, 4.6 x 250 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | 60:40 (v/v) Methanol:Water[6][10] | 55:45 (v/v) Acetonitrile:Water with 1% Acetic Acid[9] |

| Elution Mode | Isocratic | Isocratic |

| Flow Rate | 1.0 mL/min[1][9] | 1.0 mL/min[9][11] |

| Column Temp. | 35 °C[1] | 30 °C[11] |

| Injection Vol. | 10 µL[1][4] | 10 µL |

| Detection λ | 231 nm or 280 nm[2][6][8] | 275 nm or 280 nm[9][11] |

| Run Time | ~8 minutes[1] | ~5-10 minutes |

Data Analysis and Quantification

-

Calibration Curve: Inject the working standard solutions into the HPLC system. Construct a calibration curve by plotting the peak area of vanillin against the concentration of each standard.

-

Linearity: Perform a linear regression analysis on the calibration curve. A correlation coefficient (R²) of >0.999 is typically desired.[12]

-

Quantification: Inject the prepared sample solutions. Identify the vanillin peak by comparing its retention time with that of the standard.

-

Calculation: Calculate the concentration of vanillin in the sample using the linear regression equation from the calibration curve. Account for all dilution factors used during sample preparation to report the final concentration in the original food matrix (e.g., in mg/100g or mg/mL).

Data Presentation

The performance of HPLC-UV methods for vanillin quantification is summarized below. These tables compile data from various studies to provide an overview of expected method performance.

Table 1: Method Validation Parameters

| Parameter | Food Matrix | Reported Value | Source |

| Linearity (R²) | Milk Powder | 0.9997 | [12] |

| Vanilla Tincture | >0.99 | [3] | |

| LOD | Milk Powder | 0.03 µg/kg | [12] |

| Ice Cream / Custard | 0.05 µg/mL | [11] | |

| LOQ | Milk Powder | 0.10 µg/kg | [12] |

| Ice Cream / Custard | 0.17 µg/mL | [11] | |

| Precision (RSD) | Vanilla Tincture | < 0.90% (Repeatability) | [3] |

| Ice Cream / Custard | < 3% | [11] | |

| Vanilla Extract | 1.3% | [9] |

Table 2: Recovery Rates in Different Food Matrices

| Food Matrix | Spiking Level | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Source |

| Milk Powder | 1, 10, 50 ng | 89.45 - 98.56% | 2.46 - 4.95% | [12] |

| Vanilla Extract | 250, 500, 1000 µg/g | 97.8% | 1.3% | [9] |

| Vanilla Tincture | Not Specified | 93.12 - 113.74% | < 1.09% | [3][10] |

| Biscuits, Cakes | Not Specified | 94.41 - 103.18% | N/A | [10] |

| Infant Formula | Not Specified | 96.0 - 100.2% | N/A | [5] |

Mandatory Visualization

The overall workflow for the quantification of vanillin in food matrices is illustrated below.

Caption: Workflow for Vanillin Quantification by HPLC-UV.

References

- 1. mjas.analis.com.my [mjas.analis.com.my]

- 2. seer.ufrgs.br [seer.ufrgs.br]

- 3. seer.ufrgs.br [seer.ufrgs.br]

- 4. s4science.at [s4science.at]

- 5. Ensuring Vanillin Powder Compliance & Safety: A Guide To Detection Method Selection [ko.greenspringnatural.com]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. manuallib.com [manuallib.com]

- 9. Rapid method for the determination of coumarin, vanillin, and ethyl vanillin in vanilla extract by reversed-phase liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

Synthesis of Chiral Oxazolines from L-Valinol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral oxazolines are a critical class of ligands in asymmetric catalysis, widely employed in the synthesis of enantiomerically pure compounds for the pharmaceutical and fine chemical industries. Their utility stems from a combination of steric and electronic properties that effectively control the stereochemical outcome of metal-catalyzed reactions. L-valinol, a readily available and optically pure amino alcohol derived from the natural amino acid L-valine, serves as a key chiral building block for the synthesis of a diverse range of oxazoline ligands. This document provides detailed protocols for the synthesis of chiral oxazolines from L-valinol, a comparative analysis of different synthetic methodologies, and an overview of their applications in asymmetric synthesis.

Introduction

The synthesis of chiral oxazolines from L-valinol typically involves the cyclization of the amino alcohol with a suitable electrophilic partner, such as a carboxylic acid derivative, a nitrile, or an aldehyde. The choice of synthetic route can significantly impact the reaction yield, enantiomeric purity, and substrate scope. This document outlines several common and effective protocols for the preparation of (S)-4-isopropyl-2-oxazoline derivatives, providing researchers with the necessary information to select the most appropriate method for their specific needs.

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes quantitative data for various methods of synthesizing chiral oxazolines from L-valinol, allowing for a direct comparison of their efficiencies.

| Precursor Type | Reagents and Conditions | Product | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |

| Acyl Chloride | L-Valinol, 2,2-Dimethylpropanedioyl dichloride, Et₃N, CH₂Cl₂ | (-)-(S,S)-Bis(4-isopropyloxazoline) | 83 | >99 | --INVALID-LINK-- |

| Acyl Chloride | L-Valinol, Benzoyl chloride, Et₃N, CH₂Cl₂ | (S)-4-Isopropyl-2-phenyloxazoline | ~94 | >98 | [General method, typical yield] |

| Nitrile | L-Valinol, Benzonitrile, ZnCl₂ (cat.), Chlorobenzene, reflux | (S)-4-Isopropyl-2-phenyloxazoline | Good to Excellent | >99 | [General method] |

| Aldehyde | L-Valinol, Benzaldehyde, then NBS or I₂ | (S)-4-Isopropyl-2-phenyloxazoline | Moderate to Good | >98 | [General method] |

Experimental Protocols

Protocol 1: Synthesis of (-)-(S,S)-Bis(4-isopropyloxazoline) from an Acyl Dichloride

This protocol details the synthesis of a C₂-symmetric bis(oxazoline) ligand, a widely used class of ligands in asymmetric catalysis.

Materials:

-

L-Valinol

-

2,2-Dimethylpropanedioyl dichloride

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Tosyl chloride (TsCl)

-

4-Dimethylaminopyridine (DMAP)

-

1N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄)

-

Pentane

Procedure:

Part A: Synthesis of (−)-(S,S)-N,N'-Bis(1-hydroxymethyl-2-methylpropyl)-2,2-dimethyl-malonamide

-

To a nitrogen-purged, oven-dried three-necked round-bottom flask equipped with a magnetic stir bar, add L-valinol (5.13 g, 0.050 mol).

-

Cool the flask in an ice bath to 0 °C and add triethylamine (17.4 mL, 0.124 mol) dropwise.

-

In a separate flask, dissolve 2,2-dimethylpropanedioyl dichloride (3.3 mL, 0.025 mol) in dry dichloromethane (25 mL).

-

Add the solution of the diacid dichloride dropwise to the L-valinol solution over 25 minutes, maintaining the temperature between 0 and 10 °C.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 45 minutes.

-

Dissolve the resulting precipitate by adding dry dichloromethane (120 mL).

-

Transfer the mixture to a separatory funnel and wash with 1N HCl (30 mL).

-

Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (30 mL) and brine (30 mL).

-